Cas no 221368-76-9 (5,6-Dibromo-1,1,3,3-tetramethylisoindoline)
5,6-Dibromo-1,1,3,3-tetramethylisoindoline Chemical and Physical Properties
Names and Identifiers
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- 5,6-Dibromo-1,1,3,3-tetramethylisoindoline
- SCHEMBL5593763
- F75710
- InChI=1/C12H15Br2N/c1-11(2)7-5-9(13)10(14)6-8(7)12(3,4)15-11/h5-6,15H,1-4H
- AMY17578
- 221368-76-9
- 5,6-dibromo-1,1,3,3-tetramethyl-2H-isoindole
- CS-0436726
- SB64817
- 1H-isoindole, 5,6-dibromo-2,3-dihydro-1,1,3,3-tetramethyl-
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- MDL: MFCD27996688
- Inchi: 1S/C12H15Br2N/c1-11(2)7-5-9(13)10(14)6-8(7)12(3,4)15-11/h5-6,15H,1-4H3
- InChI Key: DHTCCDMFOWGOJW-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C=1)C(C)(C)NC2(C)C)Br
Computed Properties
- Exact Mass: 332.95508g/mol
- Monoisotopic Mass: 330.95712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12Ų
5,6-Dibromo-1,1,3,3-tetramethylisoindoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007935-1g |
5,6-Dibromo-1,1,3,3-tetramethylisoindoline |
221368-76-9 | 95% | 1g |
$749.70 | 2023-09-02 | |
| Chemenu | CM146900-1g |
5,6-dibromo-1,1,3,3-tetramethylisoindoline |
221368-76-9 | 95% | 1g |
$830 | 2021-08-05 | |
| Chemenu | CM146900-1g |
5,6-dibromo-1,1,3,3-tetramethylisoindoline |
221368-76-9 | 95% | 1g |
$1892 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1104278-1g |
5,6-dibromo-1,1,3,3-tetramethylisoindoline |
221368-76-9 | 95% | 1g |
$2100 | 2024-07-23 | |
| Ambeed | A930851-50mg |
5,6-Dibromo-1,1,3,3-tetramethylisoindoline |
221368-76-9 | 98% | 50mg |
$66.0 | 2025-02-24 | |
| Ambeed | A930851-100mg |
5,6-Dibromo-1,1,3,3-tetramethylisoindoline |
221368-76-9 | 98% | 100mg |
$125.0 | 2025-02-24 | |
| Ambeed | A930851-250mg |
5,6-Dibromo-1,1,3,3-tetramethylisoindoline |
221368-76-9 | 98% | 250mg |
$286.0 | 2025-02-24 | |
| Ambeed | A930851-1g |
5,6-Dibromo-1,1,3,3-tetramethylisoindoline |
221368-76-9 | 98% | 1g |
$857.0 | 2025-02-24 | |
| Chemenu | CM146900-50mg |
5,6-dibromo-1,1,3,3-tetramethylisoindoline |
221368-76-9 | 95% | 50mg |
$145 | 2024-07-18 | |
| Chemenu | CM146900-100mg |
5,6-dibromo-1,1,3,3-tetramethylisoindoline |
221368-76-9 | 95% | 100mg |
$275 | 2024-07-18 |
5,6-Dibromo-1,1,3,3-tetramethylisoindoline Suppliers
5,6-Dibromo-1,1,3,3-tetramethylisoindoline Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 5,6-Dibromo-1,1,3,3-tetramethylisoindoline
Research Brief on 5,6-Dibromo-1,1,3,3-tetramethylisoindoline (CAS: 221368-76-9): Recent Advances and Applications
5,6-Dibromo-1,1,3,3-tetramethylisoindoline (CAS: 221368-76-9) is a halogenated isoindoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications. Recent studies have explored its utility as a versatile building block in organic synthesis, a fluorescent probe for biological imaging, and a precursor for the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic routes, physicochemical properties, and emerging applications in biomedical research.
One of the most notable advancements in the study of 5,6-Dibromo-1,1,3,3-tetramethylisoindoline is its role as a key intermediate in the synthesis of advanced materials and pharmaceuticals. Researchers have developed efficient synthetic protocols to access this compound, often starting from commercially available tetramethylisoindoline precursors. The bromination of the isoindoline core at the 5 and 6 positions introduces reactive sites that can be further functionalized through cross-coupling reactions, nucleophilic substitutions, or metal-catalyzed transformations. These modifications enable the construction of complex molecular architectures with tailored properties for specific applications.
In the realm of biological imaging, 5,6-Dibromo-1,1,3,3-tetramethylisoindoline has been investigated as a potential fluorescent probe due to its stable isoindoline scaffold and the ability to modulate its photophysical properties through structural modifications. Recent studies have demonstrated that derivatives of this compound exhibit strong fluorescence in the visible spectrum, making them suitable for labeling biomolecules and tracking cellular processes. The bromine atoms provide handles for further conjugation with targeting moieties, such as peptides or antibodies, enhancing the specificity of these probes for biological applications.
Another exciting development is the exploration of 5,6-Dibromo-1,1,3,3-tetramethylisoindoline as a precursor for the development of novel therapeutic agents. Researchers have synthesized and evaluated a series of derivatives for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Preliminary results suggest that certain derivatives exhibit promising activity against specific cancer cell lines, potentially through mechanisms involving the modulation of oxidative stress pathways. These findings open new avenues for the design of isoindoline-based drugs with improved efficacy and selectivity.
Despite these advancements, challenges remain in the large-scale production and optimization of 5,6-Dibromo-1,1,3,3-tetramethylisoindoline-based compounds. Issues such as solubility, stability, and bioavailability need to be addressed to fully realize their potential in clinical applications. Ongoing research is focused on developing more efficient synthetic methods, improving the physicochemical properties of derivatives, and elucidating their mechanisms of action at the molecular level.
In conclusion, 5,6-Dibromo-1,1,3,3-tetramethylisoindoline (CAS: 221368-76-9) represents a versatile and promising scaffold in chemical biology and medicinal chemistry. Recent studies have expanded our understanding of its synthetic accessibility, functional versatility, and potential applications in imaging and therapeutics. As research continues to uncover new opportunities for this compound, it is expected to play an increasingly important role in the development of innovative solutions for biomedical challenges.
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